1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Overview
Description
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is an organic compound with the molecular formula C14H12ClFO. It is a derivative of benzene, featuring a benzyloxy group, a chloromethyl group, and a fluorine atom attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-benzyloxy-2-fluoro-4-nitrobenzene with chloromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed:
- Substitution reactions yield products like 1-benzyloxy-4-aminomethyl-2-fluoro-benzene.
- Oxidation reactions produce compounds like 1-benzyloxy-4-formyl-2-fluoro-benzene.
- Reduction reactions result in derivatives such as 1-benzyloxy-4-methylamino-2-fluoro-benzene.
Scientific Research Applications
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyloxy-4-chloromethyl-2-fluoro-benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, chloromethyl, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar structure but with a nitro group instead of a chloromethyl group.
1-Benzyloxy-4-methyl-2-fluoro-benzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness: 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHAWTYVJHGSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227020 | |
Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536974-95-5 | |
Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536974-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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